7-chloro-N-(2-methylbenzyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
7-CHLORO-5-METHANESULFONYL-N-[(2-METHYLPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-5-METHANESULFONYL-N-[(2-METHYLPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazepine ring and subsequent functionalization. Key steps may include:
Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 7th position.
Methanesulfonylation: Addition of the methanesulfonyl group.
Amidation: Formation of the carboxamide group through reactions with amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions may target the carboxamide group.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines or alcohols.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group may play a key role in binding to these targets, while the benzoxazepine core provides structural stability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 7-CHLORO-5-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
- 2-CHLORO-N-(5-METHANESULFONYL-2-METHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 7-CHLORO-5-METHANESULFONYL-N-[(2-METHYLPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific substitution pattern and the presence of both methanesulfonyl and carboxamide groups. These features contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H21ClN2O4S |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
7-chloro-N-[(2-methylphenyl)methyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13-5-3-4-6-14(13)12-21-19(23)18-9-10-22(27(2,24)25)16-11-15(20)7-8-17(16)26-18/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,23) |
InChI Key |
UOBXKEPZQRJSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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